molecular formula C17H12N2O3S B3889788 5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B3889788
M. Wt: 324.4 g/mol
InChI Key: LOIILWGTQBFWLE-NDUUIVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione” has a molecular formula of C17H12N2O3S . It is a complex organic compound with a pyrimidine ring structure .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a furyl group, which is a five-membered ring with one oxygen atom and four carbon atoms .


Physical and Chemical Properties Analysis

The compound has an average mass of 324.354 Da and a monoisotopic mass of 324.056854 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Future Directions

The future directions for this compound could involve further exploration of its potential uses in drug design, given the versatility of similar compounds in this area . More research could also be done to determine its physical and chemical properties, as well as its safety profile.

Properties

IUPAC Name

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-15-14(10-4-8-13-9-5-11-22-13)16(21)19(17(23)18-15)12-6-2-1-3-7-12/h1-11H,(H,18,20,23)/b8-4+,14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIILWGTQBFWLE-NDUUIVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CO3)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
Reactant of Route 6
5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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